REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[NH:19][CH:18]=[C:17]3[CH:23]=[CH:24][N+:25]([O-])=O)=[CH:10][CH:9]=1>C1COCC1>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]3[C:20]([NH:19][CH:18]=[C:17]3[CH2:23][CH2:24][NH2:25])=[CH:21][CH:22]=2)=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|
|
Name
|
5-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole
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Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1C=C2C(=CNC2=CC1)C=C[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat to reflux
|
Type
|
WAIT
|
Details
|
After 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
quench with saturated Na2SO4 (100 ml/mol)
|
Type
|
STIRRING
|
Details
|
stir at ambient temperature
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
rinse the precipitate with THF
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate to residue
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C2NC=C(CCN)C2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |